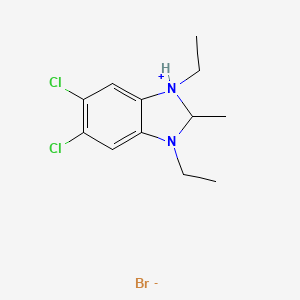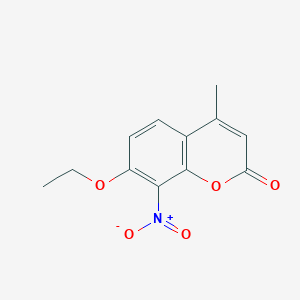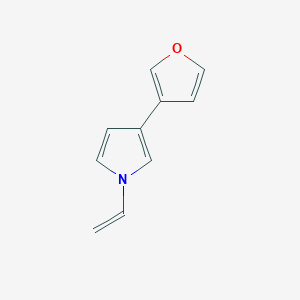
1-Ethenyl-3-(furan-3-yl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-3-(furan-3-yl)-1H-pyrrole is an organic compound that features a unique structure combining a pyrrole ring with a furan ring and an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-3-(furan-3-yl)-1H-pyrrole typically involves the reaction of furan derivatives with pyrrole derivatives under specific conditions. One common method is the microwave-assisted synthesis of ester and amide derivatives containing furan rings. This method uses mild synthetic conditions and effective coupling reagents such as DMT/NMM/TsO− or EDC.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable reactions that can be optimized for yield and purity. The use of microwave reactors and optimized reaction conditions can facilitate the large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenyl-3-(furan-3-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ethenyl group can be reduced to form saturated derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products: The major products formed from these reactions include various substituted pyrroles and furans, which can be further utilized in organic synthesis.
Applications De Recherche Scientifique
1-Ethenyl-3-(furan-3-yl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Ethenyl-3-(furan-3-yl)-1H-pyrrole exerts its effects involves interactions with specific molecular targets. The furan and pyrrole rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties. These interactions are crucial in determining the compound’s behavior in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
1-Ethenyl-3-(furan-2-yl)-1H-pyrrole: Similar structure but with the furan ring in a different position.
1-Ethenyl-3-(thiophen-3-yl)-1H-pyrrole: Contains a thiophene ring instead of a furan ring.
1-Ethenyl-3-(pyridin-3-yl)-1H-pyrrole: Features a pyridine ring instead of a furan ring.
Uniqueness: 1-Ethenyl-3-(furan-3-yl)-1H-pyrrole is unique due to the specific positioning of the furan ring, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
113387-10-3 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
1-ethenyl-3-(furan-3-yl)pyrrole |
InChI |
InChI=1S/C10H9NO/c1-2-11-5-3-9(7-11)10-4-6-12-8-10/h2-8H,1H2 |
Clé InChI |
HKZYYGYBKHHZAM-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C=CC(=C1)C2=COC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


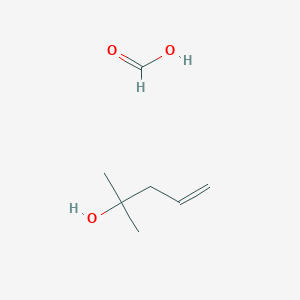
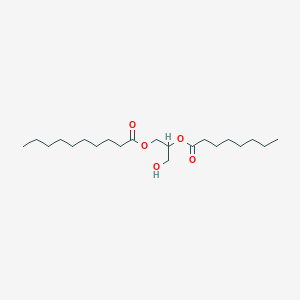
![2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B14303050.png)
![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)
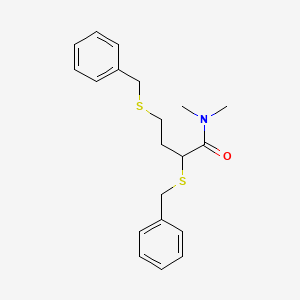
![(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B14303069.png)

![N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide](/img/structure/B14303077.png)

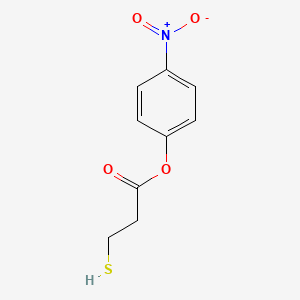
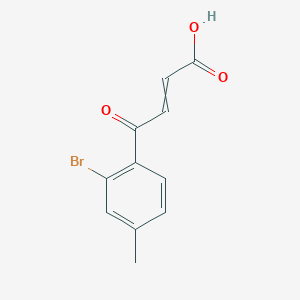
![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
